molecular formula C16H19NO5 B2569362 Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone CAS No. 1426314-90-0

Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone

Cat. No. B2569362
CAS RN: 1426314-90-0
M. Wt: 305.33
InChI Key: XLLIJPVHLZPXQW-UHFFFAOYSA-N
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Description

“Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone” is a chemical compound that has been studied for its potential applications . It has been used in the synthesis of novel organoselenium compounds .


Synthesis Analysis

The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . The synthesis of related compounds has been reported, involving the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The structure includes a benzo[d][1,3]dioxol-5-yl group, a 1,9-dioxa-4-azaspiro[5.5]undecan-4-yl group, and a methanone group .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions, including Pd-catalyzed C-N cross-coupling . It has also been used in the synthesis of novel organoselenium compounds .

Scientific Research Applications

Crystal Structure and Thermodynamic Properties

Research on compounds with complex structures, including spiro[5.5]undecane derivatives and benzodioxole moieties, often focuses on their crystal structure and thermodynamic properties. For example, studies on derivatives have elucidated their crystal structures, confirming triclinic or other space groups, and explored their thermodynamic behavior, providing insights into their stability and reactivity under different conditions (Zeng, Wang, & Zhang, 2021).

Antimicrobial and Antitubercular Activity

Compounds structurally related to the query have been investigated for their antimicrobial and antitubercular activities. For instance, benzothiazinones have shown promise as new antitubercular drug candidates targeting specific bacterial enzymes, with studies establishing baseline susceptibilities before clinical trial introductions (Pasca et al., 2010).

Drug Discovery and Development

The structural features present in the compound of interest are often explored in the context of drug discovery, particularly for developing novel antiretroviral agents and understanding their mechanisms of action. For example, research on CCR5 receptor-based mechanisms has compared noncompetitive allosteric antagonists of CCR5 for potential HIV treatment applications (Watson et al., 2005).

Molecular Docking and Synthesis

Studies also delve into the synthesis of novel compounds and their evaluation through molecular docking to assess antimicrobial and other biological activities. This approach helps in understanding the interaction between synthesized compounds and biological targets, guiding the design of more effective therapeutic agents (Jayanna et al., 2013).

properties

IUPAC Name

1,3-benzodioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c18-15(12-1-2-13-14(9-12)21-11-20-13)17-5-8-22-16(10-17)3-6-19-7-4-16/h1-2,9H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLIJPVHLZPXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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